molecular formula C19H23NO2 B5705567 N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5705567
M. Wt: 297.4 g/mol
InChI Key: RWILQLPUTWUZAH-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that features a tert-butyl group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-tert-butylphenylamine with 2-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-tert-butylphenyl)-2-(2-hydroxyphenyl)acetamide.

    Reduction: Formation of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)-2-phenylacetamide: Lacks the methoxy group, which can affect its reactivity and binding properties.

    N-(2-methoxyphenyl)-2-phenylacetamide: Lacks the tert-butyl group, resulting in different steric and electronic effects.

    N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide: The position of the methoxy group is different, which can influence the compound’s overall properties.

Uniqueness

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the combination of the tert-butyl and methoxy groups, which provide a distinct set of steric and electronic characteristics. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)15-10-6-7-11-16(15)20-18(21)13-14-9-5-8-12-17(14)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWILQLPUTWUZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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